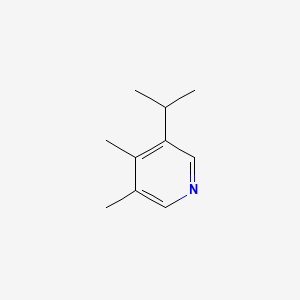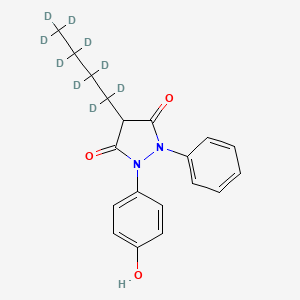
Oxyphenbutazone-d9
Vue d'ensemble
Description
Oxyphenbutazone-d9 is a deuterated form of oxyphenbutazone, a nonsteroidal anti-inflammatory drug. The deuterium isotopes in this compound replace the hydrogen atoms in the n-butyl group of the parent compound. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the drug, as deuterium can provide insights into the stability and behavior of the compound in biological systems .
Méthodes De Préparation
The preparation of Oxyphenbutazone-d9 involves the introduction of deuterium isotopes into the structure of oxyphenbutazone. This process typically requires specialized reagents and conditions, and is carried out in an experienced chemical laboratory. The synthetic route involves the deuteration of the n-butyl group in oxyphenbutazone, which can be achieved through various chemical reactions that replace hydrogen atoms with deuterium .
Analyse Des Réactions Chimiques
Oxyphenbutazone-d9, like its non-deuterated counterpart, undergoes several types of chemical reactions:
Oxidation: Oxyphenbutazone can be oxidized to form various degradation products. Common reagents for oxidation include hydrogen peroxide and other oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Oxyphenbutazone can undergo substitution reactions, particularly involving the hydroxyl group on the phenyl ring. Common reagents include halogenating agents and nucleophiles.
Applications De Recherche Scientifique
Oxyphenbutazone-d9 is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of oxyphenbutazone. The deuterium labeling allows researchers to track the compound more accurately in biological systems. It has applications in:
Chemistry: Used to study reaction mechanisms and the stability of the compound under various conditions.
Biology: Helps in understanding the metabolic pathways and interactions of the drug within biological systems.
Medicine: Provides insights into the pharmacokinetics of oxyphenbutazone, aiding in the development of safer and more effective drugs.
Industry: Used in the development of analytical methods for drug testing and quality control.
Mécanisme D'action
Oxyphenbutazone-d9, like oxyphenbutazone, exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of inflammation, pain, and fever. By inhibiting cyclooxygenase, oxyphenbutazone reduces the production of these mediators, thereby exerting anti-inflammatory, analgesic, and antipyretic effects .
Comparaison Avec Des Composés Similaires
Oxyphenbutazone-d9 is similar to other nonsteroidal anti-inflammatory drugs such as phenylbutazone and ibuprofen. its deuterated form provides unique advantages in research settings:
Phenylbutazone: A precursor to oxyphenbutazone, used for similar anti-inflammatory purposes but with different pharmacokinetic properties.
Ibuprofen: Another nonsteroidal anti-inflammatory drug with a different chemical structure and mechanism of action.
Unique Aspects: The deuterium labeling in this compound allows for more precise tracking and analysis in pharmacokinetic studies, making it a valuable tool in scientific research
Similar compounds include:
- Phenylbutazone
- Ibuprofen
- Naproxen
- Diclofenac
These compounds share similar anti-inflammatory properties but differ in their chemical structures and specific mechanisms of action.
Propriétés
IUPAC Name |
1-(4-hydroxyphenyl)-4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-2-phenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-2-3-9-17-18(23)20(14-7-5-4-6-8-14)21(19(17)24)15-10-12-16(22)13-11-15/h4-8,10-13,17,22H,2-3,9H2,1H3/i1D3,2D2,3D2,9D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHZKZSRXITVMK-ZNZAITRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=C(C=C2)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676095 | |
| Record name | 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189693-23-9 | |
| Record name | 4-(~2~H_9_)Butyl-1-(4-hydroxyphenyl)-2-phenylpyrazolidine-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


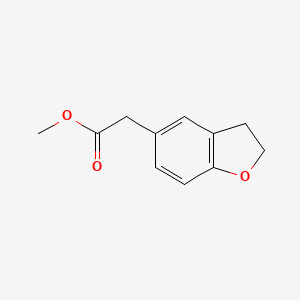
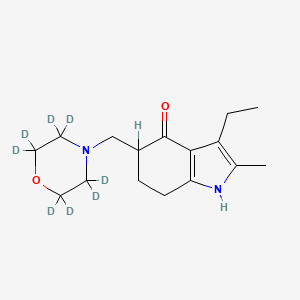
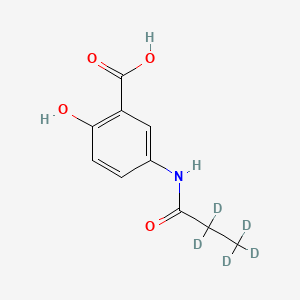

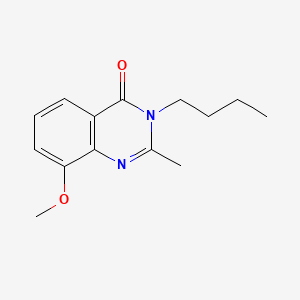

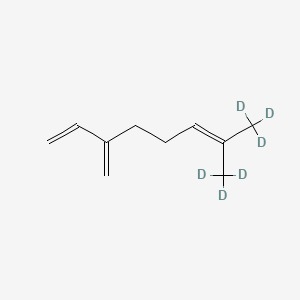
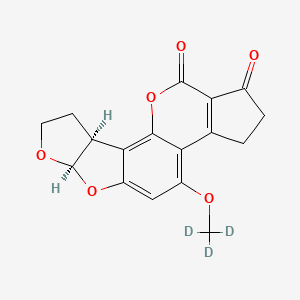
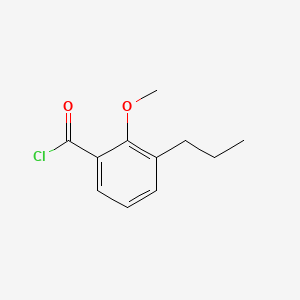
![acetic acid;(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid](/img/structure/B564663.png)
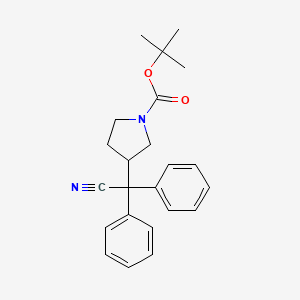
![3-(1-Cyano-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl-d4]pyrrolidine](/img/structure/B564666.png)
